molecular formula C18H26N4OS B10928110 (4,5-dimethylthiophen-2-yl){4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone

(4,5-dimethylthiophen-2-yl){4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone

Cat. No.: B10928110
M. Wt: 346.5 g/mol
InChI Key: ASSANSGANXHBGK-UHFFFAOYSA-N
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Description

(4,5-DIMETHYL-2-THIENYL){4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE is a complex organic compound that features a thienyl group, a pyrazolyl group, and a piperazino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-DIMETHYL-2-THIENYL){4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the thienyl and pyrazolyl intermediates, followed by their coupling with a piperazino derivative. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4,5-DIMETHYL-2-THIENYL){4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing ketones to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various alkyl or aryl groups to the piperazino moiety.

Scientific Research Applications

(4,5-DIMETHYL-2-THIENYL){4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4,5-DIMETHYL-2-THIENYL){4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets. The thienyl and pyrazolyl groups can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The piperazino group can enhance the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

    (4,5-DIMETHYL-2-THIENYL){4-[(1-METHYL-3-ETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE: Similar structure but with different substituents on the pyrazolyl group.

    (4,5-DIMETHYL-2-THIENYL){4-[(1-ETHYL-3-METHYL-1H-IMIDAZOL-4-YL)METHYL]PIPERAZINO}METHANONE: Contains an imidazolyl group instead of a pyrazolyl group.

Uniqueness

The uniqueness of (4,5-DIMETHYL-2-THIENYL){4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H26N4OS

Molecular Weight

346.5 g/mol

IUPAC Name

(4,5-dimethylthiophen-2-yl)-[4-[(1-ethyl-3-methylpyrazol-4-yl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C18H26N4OS/c1-5-22-12-16(14(3)19-22)11-20-6-8-21(9-7-20)18(23)17-10-13(2)15(4)24-17/h10,12H,5-9,11H2,1-4H3

InChI Key

ASSANSGANXHBGK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CN2CCN(CC2)C(=O)C3=CC(=C(S3)C)C

Origin of Product

United States

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